

HPLC analysis of 3'-b-C-Methyluridine phosphorylation in cells

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Compound of Interest

Compound Name: 3'-b-C-Methyluridine

Cat. No.: B15093426

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Application Note:

Quantitative Analysis of Intracellular 3'- β -C-Methyluridine Phosphorylation using High-Performance Liquid Chromatography (HPLC)

Introduction

3'- β -C-Methyluridine is a nucleoside analog with potential therapeutic applications, particularly in antiviral and anticancer therapies. Its mechanism of action is predicated on its intracellular conversion to the active triphosphate form, which can then interfere with nucleic acid synthesis in target cells. The efficacy of such nucleoside analogs is critically dependent on the extent of their intracellular phosphorylation. Therefore, a robust and sensitive analytical method is required to quantify the parent compound and its phosphorylated metabolites (mono-, di-, and triphosphate) within cells. This application note describes a validated HPLC-UV method for the separation and quantification of 3'- β -C-Methyluridine and its phosphorylated derivatives in cellular extracts.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection to separate and quantify 3'- β -C-Methyluridine and its phosphorylated metabolites. Cellular extracts are prepared and subjected to chromatographic

separation on a C18 column. The different forms of the nucleoside are identified and quantified based on their retention times and peak areas, respectively, by comparison to known standards.

Experimental Protocols

1. Cell Culture and Treatment

- Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM (T-lymphoblastoid), or other relevant cell lines.
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Seed cells at a density of 1×10^6 cells/mL. Treat with varying concentrations of 3'-β-C-Methyluridine (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 2, 6, 12, 24 hours).

2. Preparation of Cellular Extracts

- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in 60% methanol (ice-cold) to lyse the cells and precipitate proteins.
- Vortex vigorously for 1 minute.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the nucleosides and their phosphorylated metabolites.
- Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable volume of mobile phase A (e.g., 100 μ L) for HPLC analysis.

3. HPLC Analysis

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.0.
- Mobile Phase B: Methanol.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-25 min: 5-20% B
 - 25-30 min: 20-60% B
 - 30-35 min: 60% B
 - 35-40 min: 5% B (re-equilibration)
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 260 nm.
- Column Temperature: 25°C.

4. Quantification

- Prepare standard curves for 3'- β -C-Methyluridine and its mono-, di-, and triphosphate forms using known concentrations.

- Identify the peaks in the chromatograms of the cell extracts by comparing their retention times with those of the standards.
- Calculate the concentration of each compound in the samples by interpolating the peak areas from the respective standard curves.
- Normalize the results to the cell number or total protein content.

Data Presentation

Table 1: Retention Times of 3'-β-C-Methyluridine and its Phosphorylated Metabolites

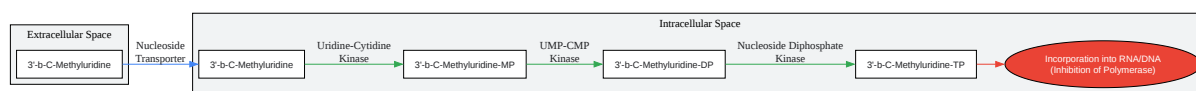
Compound	Retention Time (min)
3'-β-C-Methyluridine	15.2
3'-β-C-Methyluridine Monophosphate	10.8
3'-β-C-Methyluridine Diphosphate	7.5
3'-β-C-Methyluridine Triphosphate	4.1

Table 2: Intracellular Concentrations of 3'-β-C-Methyluridine and its Metabolites in CEM Cells after 24-hour Incubation

Initial Concentration (μM)	3'-β-C-Methyluridine (pmol/10 ⁶ cells)	3'-β-C-Methyluridine-MP (pmol/10 ⁶ cells)	3'-β-C-Methyluridine-DP (pmol/10 ⁶ cells)	3'-β-C-Methyluridine-TP (pmol/10 ⁶ cells)
0.1	5.2 ± 0.8	12.5 ± 1.5	2.1 ± 0.3	0.5 ± 0.1
1	48.6 ± 5.1	115.3 ± 12.2	22.8 ± 2.5	5.4 ± 0.7
10	452.1 ± 48.7	987.4 ± 105.6	198.6 ± 21.3	45.2 ± 5.1
100	3987.5 ± 412.3	5432.1 ± 589.4	976.3 ± 102.8	210.7 ± 25.4

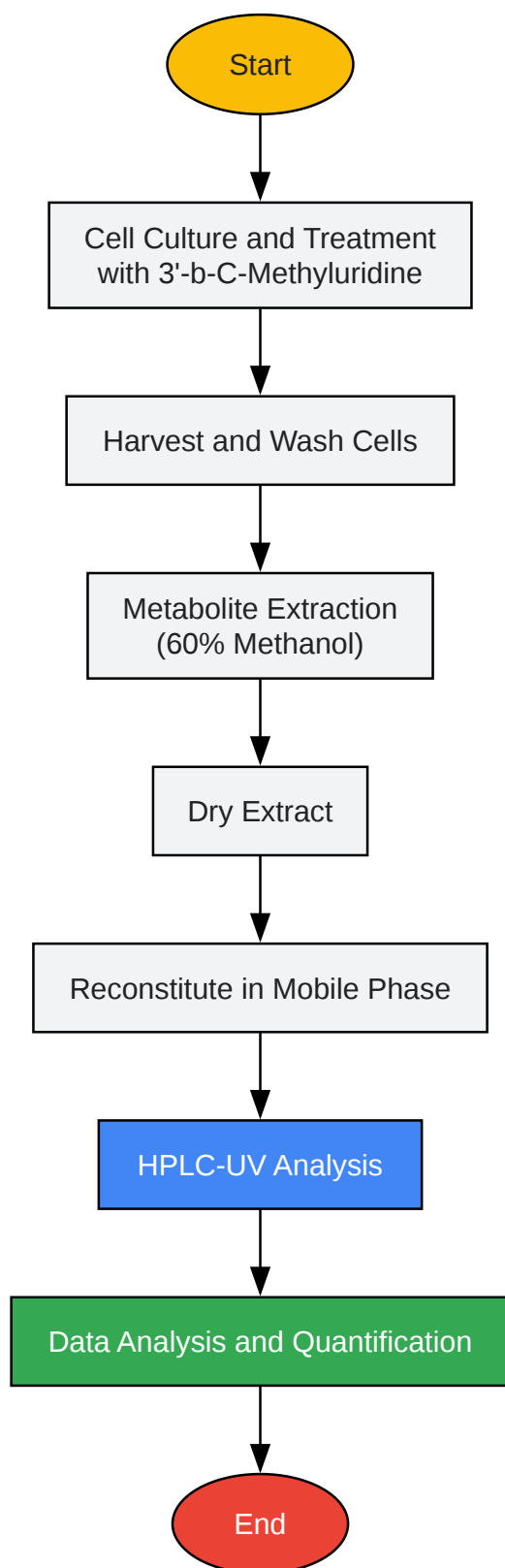
Data are presented as mean ± standard deviation (n=3).

Visualizations



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Caption: Intracellular phosphorylation pathway of 3'- β -C-Methyluridine.



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